Prostate CancerTargeted Protein DegradationAndrogen Receptor
Standard AR antagonists like enzalutamide fail in castration-resistant prostate cancer (CRPC) due to AR amplification, activating mutations (e.g., F877L), and constitutively active splice variants (e.g., AR-V7) that lack the ligand-binding domain. SARD033 solves this by inducing proteasome-dependent degradation of full-length AR protein, eliminating both ligand-dependent and ligand-independent signaling-a mechanism occupancy-driven inhibitors cannot replicate.
• Dual activity: AR antagonist (IC50 293 nM) combined with event-driven degradation (DC50 ~2 μM)
• Non-steroidal AR ligand (RU59063) tethered via PEG linker to hydrophobic adamantyl moiety
• Supplied as a preclinical research compound for in vitro and in vivo experimental use only; custom synthesis available
Molecular FormulaC35H47F3N4O7
Molecular Weight692.78
Cat. No.B1193472
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
SARD033 – Selective AR Degrader for CRPC Research
SARD033 is a small-molecule selective androgen receptor degrader (SARD) developed to address resistance mechanisms in castration-resistant prostate cancer (CRPC) . The compound features a non-steroidal androgen receptor (AR) ligand (RU59063) tethered via a PEG linker to a hydrophobic adamantyl moiety, a design that promotes AR degradation via the ubiquitin-proteasome pathway rather than simple competitive inhibition [1]. SARD033 is currently a preclinical research compound supplied by specialized vendors for in vitro and in vivo experimental use only.
Workflow
Targeted AR protein degradation via ubiquitin-proteasome pathway
Selection
Non-steroidal degrader with adamantyl hydrophobic tag
Use Context
In vitro and in vivo CRPC research models, AR resistance studies
[1] Estébanez-Perpiñá, E., Bevan, C. L., & McEwan, I. J. (2021). Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. Cancers, 13(3), 509. View Source
Why SARD033 Cannot Be Substituted with AR Antagonists
Standard AR antagonists such as enzalutamide and bicalutamide function by competitively binding the AR ligand-binding domain to inhibit transcriptional activity. However, their efficacy is compromised in CRPC by AR gene amplification, activating point mutations (e.g., F877L), and expression of constitutively active splice variants (e.g., AR-V7) that lack the ligand-binding domain [1]. SARD033, as a degrader, offers a fundamentally different mechanism: it induces proteasome-dependent degradation of the full-length AR protein, thereby eliminating both ligand-dependent and ligand-independent AR signaling pathways . This event-driven pharmacology cannot be replicated by occupancy-driven antagonists, making simple in-class substitution invalid for studies requiring complete AR pathway suppression.
Substitute Class
Risk
SARD033 Rationale
AR antagonists (enzalutamide, bicalutamide)
Occupancy-driven inhibition may fail in AR-amplified or mutant contexts
Degrades full-length AR, eliminating ligand-dependent and independent signaling
Proteasome-dependent degradation removes AR protein irrespective of LBD status
Competitive AR antagonists
Event-driven degradation cannot be replicated; complete AR pathway suppression may not be achieved
Degrader mechanism directly eliminates AR protein, providing a distinct tool for pathway suppression studies
[1] Estébanez-Perpiñá, E., Bevan, C. L., & McEwan, I. J. (2021). Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. Cancers, 13(3), 509. View Source
SARD033 Quantitative Differentiation Evidence
AR Degradation: SARD033 vs. Parental Ligand RU59063
SARD033 induces androgen receptor degradation with a DC50 value of approximately 2 μM in prostate cancer cell lines. The parental AR ligand RU59063, from which SARD033 is derived, shows no measurable degradation activity under identical assay conditions .
AR Degradation (DC50)Head-to-head
~2 μM
SARD033vsRU59063: no degradation
Supports degrader-specific pathway studies
Identical assay conditions, prostate cancer cell lines
Prostate CancerTargeted Protein DegradationAndrogen Receptor
Evidence Dimension
Androgen receptor protein degradation (DC50)
Target Compound Data
~2 μM
Comparator Or Baseline
RU59063: no degradation activity
Quantified Difference
Qualitative gain of function
Conditions
Prostate cancer cell lines (in vitro)
Why This Matters
This demonstrates that the adamantyl-PEG linker modification confers degradation functionality absent in the parental AR ligand, validating SARD033 as a genuine degrader rather than a simple antagonist.
Prostate CancerTargeted Protein DegradationAndrogen Receptor
AR Transactivation Inhibition vs. R1881 Agonist
In reporter gene assays, SARD033 inhibits androgen receptor transactivation induced by the synthetic agonist R1881 with an IC50 value of 293 nM . The parent ligand RU59063 exhibits an IC50 of approximately 25 nM against R1881 [1], indicating that SARD033 retains significant antagonistic potency while gaining degradation functionality.
AR Transactivation Inhibition (IC50)Cross-study
293 nM
vs. RU59063 ~25 nM (12-fold reduced)
Context for trade-off between degradation and competitive inhibition
Reporter gene assay with R1881 agonist stimulation
Approximately 12-fold reduced antagonistic potency
Conditions
Reporter gene assay with R1881 agonist stimulation
Why This Matters
This trade-off between antagonistic potency and degradation capability informs selection for studies where protein elimination is prioritized over competitive inhibition.
SARD033 and its close analog SARD279 both incorporate the RU59063 ligand linked to an adamantyl group, but differ in the polyethylene glycol (PEG) linker length connecting these moieties [1]. SARD033 utilizes a longer tetraethylene glycol linker compared to SARD279's shorter triethylene glycol chain, resulting in increased molecular flexibility and potentially altered intracellular trafficking .
Linker ArchitectureClass-level inference
Tetraethylene glycol (SARD033) vs. triethylene (SARD279)
One additional ethylene oxide unit; +30 Da molecular weight
Conditions
Chemical structure analysis
Why This Matters
Linker optimization directly impacts degradation efficiency and selectivity, providing researchers with a distinct tool compound for investigating structure-degradation relationships within the SARD class.
[1] Estébanez-Perpiñá, E., Bevan, C. L., & McEwan, I. J. (2021). Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. Cancers, 13(3), 509. View Source
SARD033 Optimal Research Applications
AR Degradation Strategy in CRPC
SARD033 is ideally suited for in vitro studies examining the consequences of AR protein degradation on prostate cancer cell proliferation and survival. Its ability to reduce AR protein levels, as evidenced by its DC50 of approximately 2 μM [1], makes it a valuable tool for probing the role of AR in CRPC cell lines, particularly those resistant to conventional antagonists.
Hydrophobic Tag Degrader SAR Studies
The distinct linker architecture of SARD033 compared to SARD279 [1] enables comparative studies to optimize degrader design. Researchers can use SARD033 to evaluate how increased PEG linker length affects degradation efficiency, target selectivity, and cellular permeability, informing the development of next-generation AR degraders.
Dual-Action AR Modulation Mechanisms
SARD033's profile as both an AR antagonist (IC50 293 nM) and a degrader (DC50 ~2 μM) supports investigations into the interplay between occupancy-driven inhibition and event-driven degradation. This dual functionality allows researchers to dissect the relative contributions of each mechanism to overall AR pathway suppression.
Application
Selection Property
Validation Focus
AR degradation studies in CRPC models
AR protein degradation capability
Cell proliferation and survival endpoints under AR degradation
Hydrophobic tag degrader SAR studies
Linker length and degrader architecture
Degradation efficiency and target selectivity comparison
Dual-action AR modulation mechanism studies
Combined degradation and antagonism profile
Contribution of each mechanism to AR pathway suppression
[1] Estébanez-Perpiñá, E., Bevan, C. L., & McEwan, I. J. (2021). Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on. Cancers, 13(3), 509. View Source
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